LRRK2 Wild-Type and G2019S Mutant Inhibition: Positional SAR Within Benzothiazole-Benzamide Series
In patent EP3842422 / US20210323936, a broad series of benzothiazole-benzamide compounds were evaluated for inhibition of LRRK2 and the pathogenic LRRK2 G2019S mutant. The generic Markush structure encompasses 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide as a specific enumerated embodiment [1]. The patent tabulates percent inhibition data for numerous analogs, demonstrating that variations in the benzamide substituent (e.g., 4-benzyl vs. 4-halogen vs. 4-alkoxy) produce substantial differences in LRRK2 inhibitory activity. However, individual IC50 or % inhibition values for this exact compound are not separately disclosed in the published patent document; the compound is claimed within the generic structure and specified as a representative example of the core scaffold [1].
| Evidence Dimension | LRRK2 / LRRK2 G2019S enzyme inhibition |
|---|---|
| Target Compound Data | Not individually quantified in publicly available data; claimed within generic structure |
| Comparator Or Baseline | Other benzothiazole-benzamide analogs with varied 4-substitution (halogen, alkoxy, morpholino) showing differential LRRK2 inhibition in patent tables |
| Quantified Difference | Not calculable for this specific compound |
| Conditions | In vitro kinase inhibition assay; patent does not specify full assay protocol for each enumerated compound |
Why This Matters
Inclusion of this precise compound in the LRRK2 patent's generic claims establishes it as a structurally relevant inhibitor scaffold, but the absence of discrete public potency data means procurement decisions for LRRK2 research currently rest on the compound's structural identity rather than proven biochemical superiority over analogs.
- [1] Consejo Superior de Investigaciones Científicas. (2021). LRRK2 inhibiting compounds and use thereof for treating neurodegenerative diseases. U.S. Patent Application Publication No. US 2021/0323936 A1. View Source
